

Kinesore versus monastrol: a comparative analysis of kinesin modulation.

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Compound of Interest

Compound Name: *Kinesore*

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Kinesore vs. Monastrol: A Comparative Analysis of Kinesin Modulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used small molecule modulators of the kinesin superfamily: **Kinesore** and Monastrol. While both compounds impact cellular processes reliant on microtubule-based transport, they target different kinesin families with distinct mechanisms of action, leading to vastly different cellular outcomes. This document outlines their respective effects on kinesin function, supported by experimental data, and provides detailed protocols for key assays.

Executive Summary

Kinesore and Monastrol are valuable chemical tools for dissecting the complex roles of kinesin motors in cellular physiology. Monastrol is a well-characterized inhibitor of the mitotic kinesin Eg5 (Kinesin-5), leading to cell cycle arrest in mitosis. In contrast, **Kinesore** exhibits a more nuanced activity on Kinesin-1, acting as an inhibitor of cargo binding in vitro but an activator of microtubule remodeling and sliding in a cellular context. Their distinct specificities and mechanisms make them suitable for different research applications, from cancer biology to neurobiology and cell organization studies.

Comparative Data

The following tables summarize the key characteristics and quantitative data for **Kinesore** and **Monastrol** based on published literature.

Feature	Kinesore	Monastrol
Primary Target	Kinesin-1 (specifically the Kinesin Light Chain 2, KLC2)	Eg5 (KIF11, a Kinesin-5 family member)
Mechanism of Action	In vitro: Inhibits the interaction between KLC2 and the cargo adaptor SKIP. In cells: Activates Kinesin-1's function in microtubule remodeling and sliding.	Allosteric inhibitor of the Eg5 motor domain's ATPase activity.
Cellular Phenotype	Reorganization of the microtubule network into loops and bundles, leading to a non-radial array.	Mitotic arrest with the formation of monoastral spindles.
Primary Research Applications	Studying Kinesin-1-mediated transport, microtubule dynamics, and cell polarity.	Investigating mitotic spindle formation, cell cycle control, and as a potential anti-cancer therapeutic.

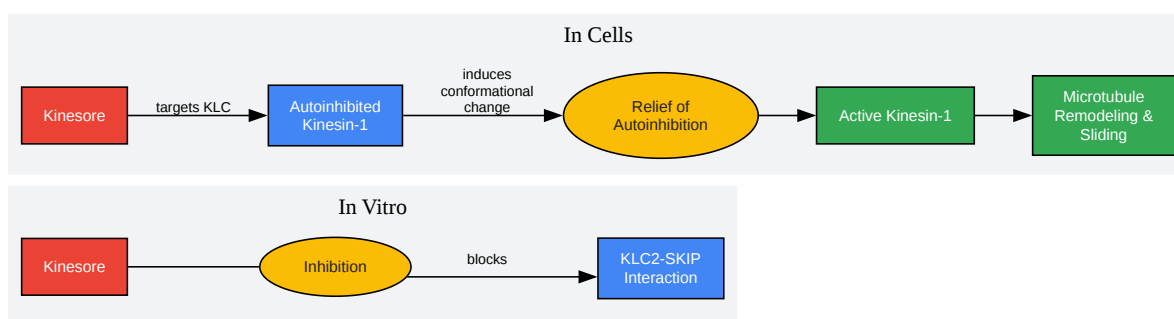
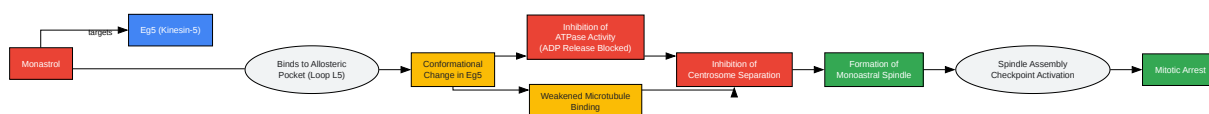
Quantitative Measure	Kinesore	Monastrol
In Vitro IC50	12.5 μ M for 50% reduction in GST-SKIP and HA-KLC2 binding[1]	Basal Eg5 ATPase activity: ~1.7 μ M (S-enantiomer)[2]; Microtubule-activated Eg5 ATPase activity: ~30 μ M (racemic)[3]
Effective Cellular Concentration	25-50 μ M induces prominent microtubule remodeling in HeLa cells[1].	50-100 μ M induces mitotic arrest and monoastral spindles in various cell lines[2].

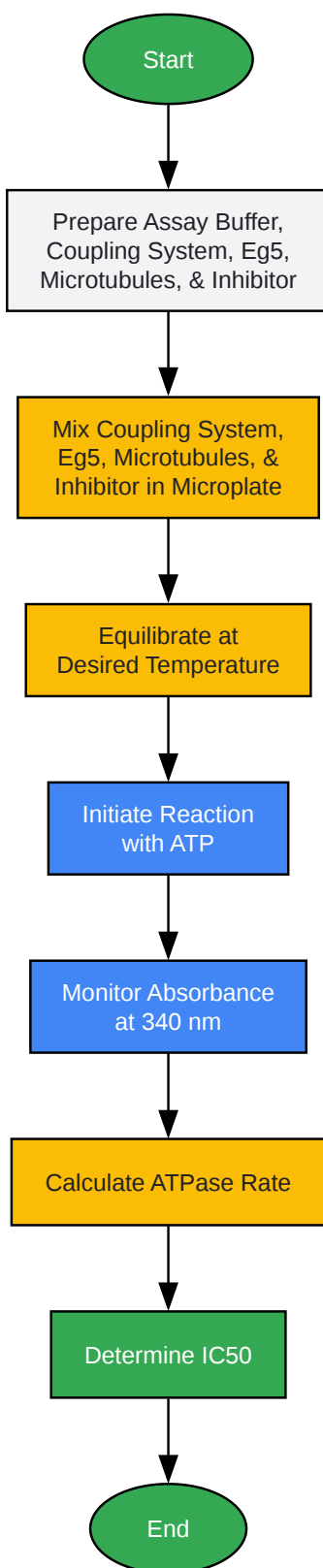
Mechanism of Action and Signaling Pathways

Monastrol: Inducing Mitotic Arrest

Monastrol functions as a specific, cell-permeable, and reversible allosteric inhibitor of the mitotic kinesin Eg5. Eg5 is a plus-end directed motor protein essential for establishing and maintaining the bipolar mitotic spindle by pushing the spindle poles apart.

Monastrol binds to a loop L5 allosteric pocket on the Eg5 motor domain, which is distinct from the ATP and microtubule binding sites. This binding event locks Eg5 in a state that has a weakened affinity for microtubules and inhibits ADP release, thereby stalling the ATPase cycle. The inhibition of Eg5's motor activity prevents the separation of centrosomes, leading to the collapse of the forming bipolar spindle into a characteristic monoastral spindle, which consists of a radial array of microtubules surrounded by a ring of chromosomes. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis.





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Address: 3281 E Guasti Rd

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